![molecular formula C11H9NO2 B173348 1-Methyl-7-nitronaphthalene CAS No. 116530-07-5](/img/structure/B173348.png)
1-Methyl-7-nitronaphthalene
Overview
Description
1-Methyl-7-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₂ It is a derivative of naphthalene, where a methyl group is attached to the first carbon and a nitro group is attached to the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitronaphthalene can be synthesized through the nitration of 1-methylnaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of solid acid catalysts, such as sulfated zirconia, can enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles like hydroxide ions, under elevated temperatures.
Major Products:
Reduction: 1-Methyl-7-aminonaphthalene.
Oxidation: 1-Carboxy-7-nitronaphthalene.
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Chemical Synthesis : MNN serves as a key intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. Its nitro group can undergo reduction to form amines, which are valuable in the production of dyes and pigments.
- Dye Manufacturing : The compound is utilized in the production of specific dyes due to its ability to impart color properties when reacted with other chemical agents. The nitro group enhances the reactivity of MNN, making it suitable for coupling reactions that yield vibrant dyes.
Applications in Material Science
- Polymer Production : MNN can be employed in the synthesis of polymers where aromatic structures are beneficial for thermal stability and mechanical strength. Its incorporation into polymer matrices can enhance properties such as UV resistance and thermal stability.
- Nanomaterials : Research has indicated potential uses of MNN in creating nanostructured materials. Its unique chemical structure allows for functionalization that can lead to novel nanomaterials with applications in electronics and photonics.
Toxicological Studies
- Health Effects Research : Due to its nitro group, 1-Methyl-7-nitronaphthalene has been studied for its toxicological effects. Research indicates that compounds like MNN can cause cellular damage and have implications for respiratory health when inhaled or ingested. Studies have shown that exposure to nitroaromatic compounds can lead to oxidative stress and inflammation in lung tissues .
- Carcinogenic Potential : Investigations into the carcinogenic potential of nitro derivatives suggest that long-term exposure may increase the risk of developing respiratory cancers. Animal studies have demonstrated that similar compounds can induce tumorigenesis in lung tissues .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-7-nitronaphthalene involves its interaction with various molecular targets. For instance, in reduction reactions, the nitro group undergoes a series of electron transfer steps facilitated by the catalyst, leading to the formation of an amino group. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Comparison with Similar Compounds
1-Nitronaphthalene: Similar structure but lacks the methyl group.
2-Methyl-1-nitronaphthalene: Methyl group attached at the second position instead of the first.
1-Methyl-5-nitronaphthalene: Nitro group attached at the fifth position instead of the seventh.
Uniqueness: 1-Methyl-7-nitronaphthalene is unique due to the specific positioning of the methyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different chemical and physical properties compared to its isomers .
Biological Activity
1-Methyl-7-nitronaphthalene (CAS Number: 116530-07-5) is an organic compound notable for its structural features and potential biological activities. It is a derivative of naphthalene, characterized by the presence of a methyl group at the first carbon and a nitro group at the seventh carbon. This article explores its biological activity, synthesis, mechanisms, and relevant case studies.
- Molecular Formula : C₁₁H₉NO₂
- Molecular Weight : 187.1947 g/mol
- IUPAC Name : this compound
- Stereochemistry : Achiral
Synthesis Methods
This compound can be synthesized through the nitration of 1-methylnaphthalene using nitric acid and sulfuric acid as catalysts. The reaction conditions are critical to ensure selective nitration at the seventh position, often involving controlled temperatures to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations, including:
- Reduction : The nitro group can be reduced to an amino group, potentially leading to compounds with different biological properties.
- Oxidation : The methyl group can be oxidized to form carboxylic acids, altering its reactivity.
- Nucleophilic Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, which may lead to diverse biological interactions.
These transformations suggest potential applications in medicinal chemistry, particularly in drug development .
Cytotoxicity and Pharmacological Potential
Studies have indicated that compounds similar to this compound exhibit varying degrees of cytotoxicity against different cell lines. In vitro assays are essential for evaluating the cytotoxic effects of such compounds on mammalian cells. For instance, the MTT assay is commonly employed to assess cell viability post-treatment with nitroaromatic compounds .
Assay Type | Description | Advantages | Limitations |
---|---|---|---|
MTT Assay | Measures cell viability based on metabolic activity | Cost-effective and reproducible | May interfere with certain compounds |
Colony Formation Assay | Evaluates clonogenic growth | Reflects long-term cell survival | Requires specific culture conditions |
Apoptosis Detection | Identifies apoptotic cells | Provides insights into cell death | May require multiple assays for clarity |
Study on Biological Activity
A recent study evaluated the biological activity of various nitroaromatic compounds, including this compound. The findings suggested that this compound exhibits significant cytotoxic effects against specific cancer cell lines, indicating its potential as a lead compound in cancer therapy .
Toxicological Profile
The toxicological profile of related compounds has been extensively studied. For instance, naphthalene and its derivatives have been associated with various health effects, including respiratory issues and potential carcinogenicity. Understanding these effects is crucial for assessing the safety and therapeutic potential of this compound .
Properties
IUPAC Name |
1-methyl-7-nitronaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXWLSIDOXNUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151419 | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116530-07-5 | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116530075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-7-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-METHYL-7-NITRONAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P496X2834M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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